molecular formula C11H10IN B11842350 2-(Aminomethyl)-3-iodonaphthalene

2-(Aminomethyl)-3-iodonaphthalene

Cat. No.: B11842350
M. Wt: 283.11 g/mol
InChI Key: SIERSBIATVRANX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-iodonaphthalene is an organic compound that features both an amino group and an iodine atom attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-iodonaphthalene typically involves multi-step organic reactions. One common method starts with the iodination of naphthalene to introduce the iodine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of efficient catalysts are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-iodonaphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the iodine atom can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(Aminomethyl)-3-iodonaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-iodonaphthalene depends on its specific application. In biological systems, the compound may interact with proteins or nucleic acids, affecting their function. The iodine atom can participate in halogen bonding, while the amino group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)phenol
  • 2-(Aminomethyl)indole
  • 2-(Aminomethyl)pyridine

Uniqueness

2-(Aminomethyl)-3-iodonaphthalene is unique due to the presence of both an amino group and an iodine atom on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C11H10IN

Molecular Weight

283.11 g/mol

IUPAC Name

(3-iodonaphthalen-2-yl)methanamine

InChI

InChI=1S/C11H10IN/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6H,7,13H2

InChI Key

SIERSBIATVRANX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CN)I

Origin of Product

United States

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